4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoicacid,Mixtureofdiastereomers
Description
4-(3-{[(tert-Butoxy)carbonyl]amino}cyclopentyl)butanoic acid is a Boc-protected amino acid derivative featuring a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc)-protected amine and a butanoic acid side chain. The compound exists as a mixture of diastereomers due to stereochemical variability at the cyclopentyl amino position. This structural complexity arises during synthesis, where the cyclopentane ring’s conformational flexibility leads to non-equivalent stereoisomers that are challenging to separate . The Boc group serves as a temporary protective moiety for the amine, enabling selective reactivity in peptide synthesis or medicinal chemistry applications .
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]butanoic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-8-7-10(9-11)5-4-6-12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
AMXZHUBHUMWDRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to around 40°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help to increase the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection of the Boc group , as well as various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group will yield the free amine, which can then undergo further reactions to form more complex molecules.
Scientific Research Applications
4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid involves the protection of amine groups with the Boc group. This protection prevents unwanted side reactions during synthesis, allowing for the selective formation of desired products. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-((tert-Butoxycarbonyl)amino)butanoic Acid
- Structure: Lacks the cyclopentyl ring, featuring a linear Boc-protected amine directly attached to the butanoic acid chain.
- Properties : Simplified structure results in higher solubility in polar solvents compared to the cyclopentyl analog.
- Applications : Widely used as a building block in peptide synthesis due to its straightforward purification and compatibility with solid-phase methodologies .
4-(3-{[(tert-Butoxy)carbonyl]amino}cyclohexyl)butanoic Acid
- Structure : Cyclohexyl ring replaces cyclopentyl, increasing steric bulk and altering ring strain.
- Properties: Molecular weight (285.38 g/mol, C₁₅H₂₇NO₄) is marginally higher than the cyclopentyl analog (estimated ~271 g/mol for C₁₄H₂₅NO₄). The cyclohexyl derivative exhibits enhanced conformational stability but reduced reactivity in nucleophilic substitutions due to steric hindrance .
Imidazole-Based Boc-Protected Compounds
- Example: 4-[4-({[(tert-Butoxy)carbonyl]piperidinyl}amino)carbonyl]-1H-imidazole derivatives.
- Such derivatives are often explored as enzyme inhibitors or bioactive scaffolds .
Diastereomer-Rich Analogues
- Example: 2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide (dr 33:1).
- Comparison : High diastereomeric ratios (e.g., 33:1) are common in cyclopropane or cyclopentane derivatives, but separation remains challenging despite advanced chromatography. This mirrors the diastereomer management challenges observed in the target compound .
Data Table: Key Properties of Comparable Compounds
*Estimated based on structural analogy to the cyclohexyl derivative.
Research Implications
- Drug Design : The cyclopentyl analog’s compact structure may enhance target binding in constrained enzyme pockets compared to bulkier cyclohexyl or linear analogs.
- Synthetic Limitations : Diastereomer separation remains a bottleneck; advanced techniques like chiral chromatography or crystallization may be required for resolution.
Biological Activity
4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid, a compound known for its diverse biological activities, is characterized by its unique structure that includes a cyclopentyl moiety and a tert-butoxycarbonyl (Boc) protecting group. This compound exists as a mixture of diastereomers, which can influence its biological properties and efficacy in various applications.
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.357 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity
The biological activity of 4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid has been investigated in several studies, revealing its potential therapeutic applications.
- Inhibition of Protein Interactions : The compound has been shown to inhibit certain protein-protein interactions crucial in cancer biology, particularly those involving heat shock proteins (HSPs). HSP90 inhibitors are known to disrupt the stability of client proteins involved in oncogenic signaling pathways, thereby inducing apoptosis in cancer cells .
- Anti-inflammatory Properties : Research indicates that the compound exhibits anti-inflammatory effects by modulating cytokine production and reducing oxidative stress markers in cellular models .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing neuronal apoptosis and promoting cell survival pathways .
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that 4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid significantly inhibited cell proliferation. The mechanism was linked to the downregulation of HSP90, leading to increased degradation of oncogenic proteins. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating potent anticancer activity .
Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a dose-dependent response with significant effects observed at concentrations above 10 µM .
Data Tables
Q & A
Q. What synthetic strategies are effective for preparing 4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid as a diastereomeric mixture?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with cyclopentane derivatives functionalized at the 3-position. A typical approach involves:
- Step 1 : Introduction of the Boc-protected amino group via nucleophilic substitution or reductive amination using tert-butoxycarbonyl anhydride (Boc₂O) .
- Step 2 : Elongation of the carbon chain using alkylation or Michael addition to form the butanoic acid moiety.
- Step 3 : Final deprotection (if needed) under acidic conditions (e.g., TFA) to yield the carboxylic acid .
Diastereomers often arise during cyclopentane ring functionalization due to stereochemical ambiguity. For example, asymmetric synthesis using chiral catalysts (e.g., Rh-carboxamide complexes) can control stereochemistry, but mixtures may still require chromatographic separation .
Q. How does the Boc (tert-butoxycarbonyl) protecting group influence the compound’s reactivity in peptide synthesis?
- Methodological Answer : The Boc group serves two critical roles:
- Steric Protection : Shields the amino group from undesired nucleophilic attacks during coupling reactions, ensuring regioselectivity in peptide bond formation .
- Acid-Labile Deprotection : Removed under mild acidic conditions (e.g., HCl/dioxane or TFA), leaving other acid-sensitive groups (e.g., benzyl esters) intact .
In this compound, the Boc group ensures the amino functionality remains inert during butanoic acid activation (e.g., via EDC/HOBt), enabling precise conjugation to peptide backbones .
Q. What analytical techniques are essential for characterizing diastereomeric mixtures of this compound?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with chiral stationary phases (e.g., C18 columns) resolves diastereomers based on polarity differences. Mobile phases often use acetonitrile/water gradients with 0.1% TFA .
- NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemical differences. Key signals include the cyclopentyl protons (δ 1.5–2.5 ppm) and Boc methyl groups (δ 1.4 ppm). NOESY confirms spatial proximity of substituents .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₆H₂₇NO₄⁺ = 298.2013) and purity .
Q. How does diastereomerism affect the compound’s physical properties (e.g., solubility, crystallinity)?
- Methodological Answer : Diastereomers exhibit distinct physicochemical behaviors:
- Solubility : Polar diastereomers (e.g., cis-configuration) show higher aqueous solubility due to exposed functional groups.
- Crystallinity : One diastereomer may crystallize preferentially under specific conditions (e.g., slow evaporation from ethanol), aiding separation .
- Melting Points : Differences in melting ranges (e.g., 150–151°C vs. amorphous forms) help identify isomers .
Advanced Research Questions
Q. What chromatographic methods optimize the separation of diastereomers in this compound?
- Methodological Answer :
- Preparative HPLC : Use chiral columns (e.g., Chiralpak IA/IB) with isocratic elution (hexane/ethanol 90:10). Monitor UV absorbance at 220 nm for Boc-group detection .
- Flash Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) achieve baseline separation. Higher polarity solvents elute more polar diastereomers first .
- Countercurrent Chromatography (CCC) : A solvent system of heptane/ethyl acetate/methanol/water (5:5:5:5) exploits partition coefficient differences for high-yield isolation .
Q. How can computational modeling (e.g., DFT) predict the stability and reactivity of diastereomers?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-31G* basis sets to calculate energy-minimized structures. Diastereomers with lower Gibbs free energy (ΔG) are thermodynamically favored .
- Reactivity Prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, the butanoic acid moiety’s LUMO often participates in peptide coupling .
- Solvent Effects : PCM (Polarizable Continuum Model) simulations in water or DMSO predict solubility and aggregation tendencies .
Q. What strategies elucidate structure-activity relationships (SAR) for neurotrophic or bioactive derivatives?
- Methodological Answer :
- Stereochemical Libraries : Synthesize all possible diastereomers (e.g., via asymmetric catalysis) and test neurotrophic activity in vitro (e.g., PC12 cell neurite outgrowth assays) .
- Pharmacophore Mapping : Overlay active/inactive diastereomers to identify critical substituents (e.g., Boc-group orientation relative to the cyclopentyl ring) .
- Molecular Docking : Simulate binding to targets (e.g., Trk receptors) using AutoDock Vina. Diastereomers with higher docking scores guide lead optimization .
Q. How do reaction conditions (pH, temperature) influence the compound’s stability during storage or synthesis?
- Methodological Answer :
- Acidic Conditions : Boc groups hydrolyze at pH < 2 (e.g., HCl/dioxane), while the butanoic acid remains stable. Avoid prolonged exposure to prevent decomposition .
- Thermal Stability : Store at –20°C under argon. TGA analysis shows decomposition onset at ~150°C, correlating with Boc-group cleavage .
- Light Sensitivity : UV irradiation (λ < 300 nm) degrades the cyclopentyl ring; use amber vials for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
